5-(Butylamino)-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-(Butylamino)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a butylamino group attached to the thiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 1,3-thiazole-4-carboxylic acid with butylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Butylamino)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
5-(Butylamino)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, leading to inhibition or activation of certain pathways. The thiazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-thiazole-4-carboxylic acid: Lacks the butylamino group, leading to different chemical properties and reactivity.
5-(Methylamino)-1,3-thiazole-4-carboxylic acid: Contains a methylamino group instead of a butylamino group, resulting in different steric and electronic effects.
5-(Phenylamino)-1,3-thiazole-4-carboxylic acid: The presence of a phenyl group imparts different hydrophobic and π-π stacking interactions.
Uniqueness
The presence of the butylamino group in 5-(Butylamino)-1,3-thiazole-4-carboxylic acid makes it unique in terms of its steric and electronic properties. This group can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84636-40-8 |
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Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-(butylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-9-7-6(8(11)12)10-5-13-7/h5,9H,2-4H2,1H3,(H,11,12) |
InChI Key |
LFURBCGYUHZDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N=CS1)C(=O)O |
Origin of Product |
United States |
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